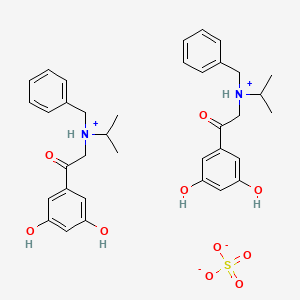
Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt is a pyrimidine nucleoside triphosphate. It plays a crucial role in various biochemical reactions, particularly in the synthesis of RNA by RNA polymerases . This compound is also involved in the formation of phosphatidylcholine, a key component in cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt typically involves the phosphorylation of cytidine derivatives. The process requires specific reagents and conditions to ensure the correct formation of the triphosphate group. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nucleoside’s structure, affecting its biochemical properties.
Reduction: Reduction reactions can modify the triphosphate group, impacting its reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions include various cytidine derivatives, each with unique biochemical properties. These derivatives can be used in further biochemical studies or as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of nucleic acids and other complex molecules.
Mecanismo De Acción
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt involves its role as a substrate for RNA polymerases. It is incorporated into RNA chains during transcription, facilitating the synthesis of RNA molecules. The compound also interacts with specific enzymes, such as CTP:phosphocholine cytidylyltransferase, to produce intermediates required for the synthesis of phosphatidylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine 5’-triphosphate (sodium salt hydrate): Another pyrimidine nucleoside triphosphate involved in RNA synthesis.
Uridine 5’-triphosphate: A similar compound that plays a role in the synthesis of RNA and other biochemical processes.
Adenosine 5’-triphosphate: A purine nucleoside triphosphate involved in energy transfer and various biochemical reactions.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt is unique due to its specific structure, which includes a deoxy modification at the 3’ position. This modification can affect its biochemical properties and interactions, making it a valuable tool in specific research applications .
Propiedades
Número CAS |
83711-63-1 |
|---|---|
Fórmula molecular |
C9H12N3Na4O13P3 |
Peso molecular |
555.08 g/mol |
Nombre IUPAC |
tetrasodium;[[[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |
Clave InChI |
MDGLOOQSYFXGOG-OIXZBRQUSA-J |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


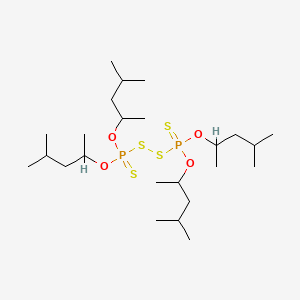
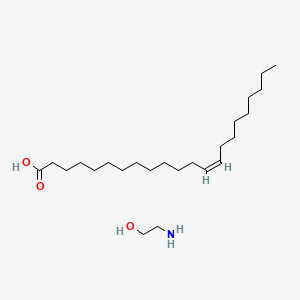



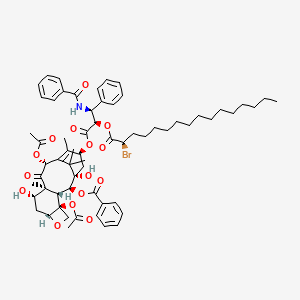
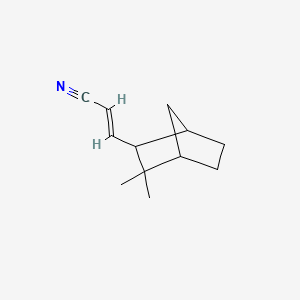
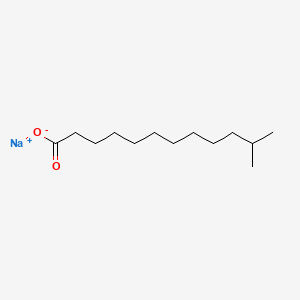
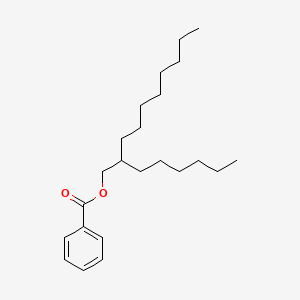
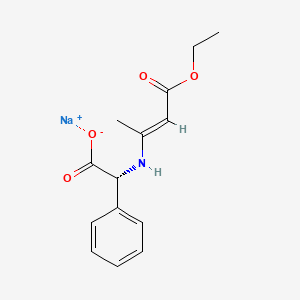
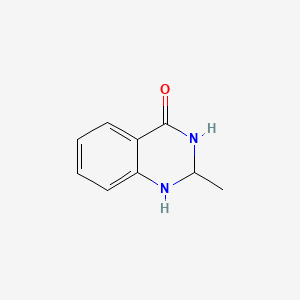
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
